molecular formula C11H14N2O5 B602296 p-Hydroxyfelbamate CAS No. 109482-28-2

p-Hydroxyfelbamate

Cat. No. B602296
M. Wt: 254.24
InChI Key:
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Description

p-Hydroxyfelbamate is a member of phenols . It is a metabolite of the antiepileptic drug felbamate .


Synthesis Analysis

Felbamate, the parent compound of p-Hydroxyfelbamate, corresponds chemically to 2-phenyl-1,3-propanediol dicarbamate . Only 50% of an administered dose of felbamate is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites (para-hydroxyfelbamate and 2-hydroxyfelbamate—10–15%) and a variety of other unidentified polar metabolites, some of them being glucuronides or sulfate esters .


Molecular Structure Analysis

The molecular formula of p-Hydroxyfelbamate is C11H14N2O5 .

Scientific Research Applications

  • Hydroxycinnamates in Plants and Food : Hydroxycinnamates like ferulate, p-coumarate, sinapate, and caffeate have been the focus of significant research interest due to their role in nutrition, health, and plant cell wall structure. Their potential as precursors for flavors in the food industry has also been explored (Kroon & Williamson, 1999).

  • Bioavailability of Hydroxycinnamates : Studies have shown the potential of hydroxycinnamates, including p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, in preventing chronic diseases like cardiovascular disease and cancer. Their bioavailability impacts their health benefits (Zhao & Moghadasian, 2010).

  • Hydroxycinnamic Acid Antioxidants : These acids, including p-coumaric acids, have potent antioxidant properties. Their radical scavenging activity is related to their ability to donate hydrogen or electrons and stabilize the resulting phenoxyl radical (Teixeira et al., 2013).

  • Hydroxycinnamic Acid Derivatives for Lipid Metabolism and Obesity : These compounds, including p-coumaric acid, have shown potential in the management of lipid metabolism and obesity. They exhibit antioxidant and anti-inflammatory properties and have therapeutic benefits in diabetes and hyperlipidemia (Alam et al., 2016).

  • Antibacterial Activity of Hydroxycinnamic Acids : p-Coumaric acid and other hydroxycinnamic acids have demonstrated antibacterial effectiveness against bacteria like Escherichia coli and Staphylococcus aureus at various pH levels (Herald & Davidson, 1983).

  • Chemical Synthesis, Biomass Recovery, or Engineered Microbial Production of Hydroxycinnamic Acids : This study explores various methods for producing hydroxycinnamic acids, including p-coumaric, ferulic, sinapic, and caffeic acids, which are used in applications across the food, cosmetic, and plastics sectors (Flourat et al., 2020).

properties

IUPAC Name

[3-carbamoyloxy-2-(4-hydroxyphenyl)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c12-10(15)17-5-8(6-18-11(13)16)7-1-3-9(14)4-2-7/h1-4,8,14H,5-6H2,(H2,12,15)(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBZEVLDFAKFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(COC(=O)N)COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344225
Record name p-Hydroxyfelbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxyfelbamate

CAS RN

109482-28-2
Record name p-Hydroxyfelbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
7
Citations
CM Dieckhaus, CD Thompson, SG Roller… - Chemico-biological …, 2002 - Elsevier
… The metabolites identified in those studies include P450-mediated 2-hydroxyfelbamate (2-OHF) and p-hydroxyfelbamate (pOHF), the esterase-mediated 2-phenyl-1,3-propandiol …
Number of citations: 102 www.sciencedirect.com
CM Dieckhaus, TA Miller, RD Sofia… - Drug metabolism and …, 2000 - ASPET
… The major metabolites of FBM in rats are p-hydroxyfelbamate (37%) and 2-hydroxyfelbamate (25%), (Kucharczyk, 1995) (Fig. 1). A significant portion of the parent drug is also excreted …
Number of citations: 45 dmd.aspetjournals.org
MM Kushnir, J Crossett, PI Brown… - Journal of analytical …, 1999 - academic.oup.com
… , carbamazepine10,11-epoxide and 10,11-dihydroxycarbamazepine; clozapine, ethosuximide, and felbamate and its metabolites 2-hydroxyfelbamate and p-hydroxyfelbamate; …
Number of citations: 93 academic.oup.com
H Hachad, I Ragueneau-Majlessi… - Therapeutic drug …, 2002 - journals.lww.com
… The major metabolic pathways of felbamate are: 1-N-glucuronidation (10%), 2-oxidation, mediated by CYP3A4 and CYP2E1, leading to hydroxylated derivatives:p-hydroxyfelbamate (10…
Number of citations: 193 journals.lww.com
CM Dieckhaus - 2001 - search.proquest.com
In 1993, felbamate gained approval as an anti-epileptic drug. Shortly thereafter, felbamate therapy became associated with idiosyncratic hepatotoxicity and aplastic anemia. Our …
Number of citations: 2 search.proquest.com
PLN Jackson - 2009 - search.proquest.com
… Scheme 13 shows the metabolic pathway; route (a) involves a para attack to form phydroxyfelbamate (61), in route (b) felbamate undergoes an aliphatic hydroxylation to form 2-…
Number of citations: 0 search.proquest.com
X Yang, S Su, Q Ren, L Liu, J Li, W Zhang… - Evidence-Based …, 2022 - hindawi.com
Background. Although the Bushen Huoxue (BSHX) recipe is commonly used for the effective treatment of the prethrombotic state of recurrent abortions, its mechanism of action is …
Number of citations: 3 www.hindawi.com

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